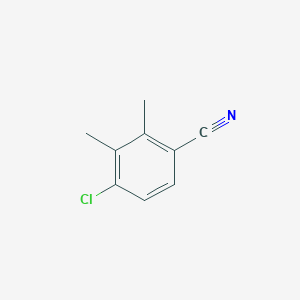

4-Chloro-2,3-dimethylbenzonitrile

Description

Significance of Aryl Nitriles in Organic Synthesis and Material Science

Aryl nitriles, the class of compounds to which 4-Chloro-2,3-dimethylbenzonitrile belongs, are of considerable importance in both organic synthesis and material science. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. nih.govacs.org This versatility makes aryl nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and herbicides. acs.org

In material science, the properties of aryl nitriles are exploited in the creation of high-performance polymers, synthetic rubbers, and electronic materials. epo.orggoogle.com The polarity and rigidity imparted by the nitrile group can influence the macroscopic properties of these materials. Furthermore, aryl nitriles have been investigated for their role in self-assembly and the development of novel crystalline solids through reactions like hydrogen-bond-directed photodimerization. nist.gov

Contextualizing Halogenated and Alkyl-Substituted Benzonitriles within Aromatic Chemistry

The presence of both halogen (chloro) and alkyl (dimethyl) substituents on the benzonitrile (B105546) ring places this compound at the intersection of several key areas of aromatic chemistry. The electronic and steric effects of these substituents significantly influence the reactivity of the aromatic ring and the nitrile group.

Halogenated benzonitriles are typically synthesized through methods like the Sandmeyer or Rosenmund-von Braun reactions, or via the vapor-phase halogenation of benzonitrile at high temperatures. sigmaaldrich.com A common industrial method involves the reaction of a di- or poly-halogenated aromatic compound with a cyanide source, such as copper(I) cyanide, often in a polar aprotic solvent like DMF. For instance, 4-chloro-2-nitrobenzonitrile (B1583667) can be synthesized from 2,5-dichloronitrobenzene. epo.orggoogle.com

Alkyl-substituted benzonitriles are also important synthetic targets. The alkyl groups, being electron-donating, can affect the regioselectivity of further electrophilic aromatic substitution reactions. The synthesis of these compounds can be achieved through various methods, including the cyanation of halogenated xylenes (B1142099) or the dehydration of the corresponding amides.

The combination of halogen and alkyl substituents, as seen in this compound, creates a unique electronic and steric environment on the aromatic ring. This can influence properties such as the molecule's dipole moment, solubility, and reactivity in nucleophilic aromatic substitution reactions, where the chlorine atom could potentially be displaced by a suitable nucleophile.

Overview of Current Research Trajectories for this compound

Direct research on this compound is not widely documented in the current scientific literature, as indicated by the absence of a registered CAS number for this compound. nih.gov However, based on the known chemistry of related compounds, several potential research trajectories can be envisioned.

A primary area of investigation would be the development of efficient synthetic routes to this compound. This could involve the cyanation of a corresponding dichlorodimethylbenzene or the chlorination of a dimethylbenzonitrile precursor.

Once synthesized, research could focus on exploring its reactivity. For example, the nitrile group could be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, leading to a new family of substituted benzylamines. The chlorine atom could also be a handle for cross-coupling reactions, allowing for the introduction of other functional groups at the 4-position.

Furthermore, the unique substitution pattern of this compound makes it an interesting candidate for biological screening. Many substituted benzonitriles exhibit a range of biological activities, and this compound could be investigated for potential applications in medicinal chemistry or as an agrochemical. The combination of lipophilic methyl groups and an electron-withdrawing chlorine atom could lead to interesting structure-activity relationships.

Table 2: Related Benzonitrile Compounds and their Applications

| Compound Name | CAS Number | Key Research Area/Application |

|---|---|---|

| 4-Chlorobenzonitrile | 623-03-0 | Precursor to pigments. wikipedia.org |

| 2,3-Dimethylbenzonitrile (B195845) | 5724-56-1 | Chemical intermediate. nist.govnih.gov |

| 4-Chloro-2-nitrobenzonitrile | 332179-32-5 | Intermediate for pharmaceuticals and other chemicals. google.com |

| 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile | 2281899-12-3 | Template for C-H activation in organic synthesis. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

4-chloro-2,3-dimethylbenzonitrile |

InChI |

InChI=1S/C9H8ClN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |

InChI Key |

KFGKGRVSLXYCAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2,3 Dimethylbenzonitrile

Direct Synthesis Approaches

Direct synthesis methods focus on introducing the chloro and cyano functionalities onto a dimethylbenzene framework in as few steps as possible. These strategies often rely on the inherent reactivity of the aromatic ring and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Strategies in Halogenated Benzonitrile (B105546) Formation

Electrophilic Aromatic Substitution (EAS) is a foundational strategy for the functionalization of aromatic rings. In the context of synthesizing halogenated benzonitriles, this typically involves the introduction of a halogen atom onto a benzonitrile precursor or a cyano group onto a halogenated precursor. For a molecule like 4-Chloro-2,3-dimethylbenzonitrile, an EAS approach would likely involve the chlorination of 2,3-dimethylbenzonitrile (B195845).

The methyl groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. The directing effects of the substituents on the 2,3-dimethylbenzonitrile ring would guide the incoming electrophile (Cl⁺). The positions ortho and para to the methyl groups are C4, C5, and C6. The position meta to the nitrile group is C5. The combined influence of these groups makes the C4 and C6 positions the most likely sites for electrophilic attack.

A general reaction for the electrophilic chlorination would proceed as follows:

Reactants : 2,3-Dimethylbenzonitrile and a chlorinating agent (e.g., Cl₂, SO₂Cl₂).

Catalyst : A Lewis acid such as FeCl₃ or AlCl₃ is typically required to generate the highly reactive electrophile (Cl⁺).

Mechanism : The Lewis acid polarizes the Cl-Cl bond, creating a potent electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex. A base then removes a proton from the carbon bearing the chlorine, restoring aromaticity and yielding the chlorinated product.

While this direct approach is theoretically sound, achieving high regioselectivity for the desired 4-chloro isomer can be challenging, often resulting in a mixture of isomers that require subsequent separation. A study on the reaction of 1-chloro-2,3-dimethylbenzene (B150846) with nitric acid in acetic anhydride (B1165640) demonstrates the principle of electrophilic substitution on a related scaffold, leading to a substituted biphenyl (B1667301) product after further reaction. rsc.org

Nucleophilic Substitution Reactions for Regioselective Halogen Introduction

Nucleophilic Aromatic Substitution (SɴAr) offers an alternative pathway, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. For the synthesis of this compound, this might involve a precursor with a good leaving group (like a nitro or another halide group) at the C4 position, which is then displaced by a chloride nucleophile.

The viability of an SɴAr reaction is highly dependent on:

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

A good leaving group.

A strong nucleophile.

In the case of a hypothetical precursor like 2,3-dimethyl-4-nitrobenzonitrile, the nitro group would activate the ring for nucleophilic attack and could be displaced by a chloride ion. However, such precursors may not be readily available. A more common application of SɴAr is the displacement of a halide by another nucleophile. The regioselectivity of these reactions is often high; for instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines occurs preferentially at the C4 position due to electronic factors. nih.gov This principle highlights how electronic properties of a molecule can direct incoming nucleophiles to a specific position, a key consideration in designing a regioselective synthesis. nih.gov

Cyanation Reactions for Nitrile Group Elaboration

Cyanation reactions are critical for introducing the nitrile functional group onto an aromatic ring and represent a common final step in the synthesis of benzonitriles.

Transition metal catalysis, particularly using palladium or nickel, has become a powerful and versatile method for forming carbon-carbon bonds, including the cyanation of aryl halides. rsc.orgresearchgate.net This approach is advantageous due to its tolerance of a wide range of functional groups and its applicability to less reactive aryl chlorides. researchgate.net

A typical palladium-catalyzed cyanation of an aryl chloride involves an oxidative addition, transmetalation, and reductive elimination cycle. rsc.org

Starting Material : 1,4-dichloro-2,3-dimethylbenzene.

Cyanide Source : Various cyanide sources can be employed, including toxic salts like KCN or NaCN, as well as less hazardous alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]). researchgate.netgoogle.comnih.gov The use of K₄[Fe(CN)₆], a non-toxic food additive, is a significant advancement in addressing safety concerns. nih.gov

Catalyst System : A palladium(0) source, often generated in situ from a precursor like Pd₂(dba)₃, is used in conjunction with a phosphine (B1218219) ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.net Nickel-based catalysts, which are more cost-effective, have also been developed for this transformation. researchgate.netnih.gov

| Catalyst System | Cyanide Source | Solvent | Temperature | Outcome |

| Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | DMA | 80-120 °C | Effective for both electron-rich and electron-deficient aryl chlorides. researchgate.net |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | NMP/Toluene | 50-80 °C | Milder conditions, good functional group tolerance. researchgate.net |

| Palladium Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane / Water | 100-140 °C | Accommodates a wide range of (hetero)aryl halides. nih.gov |

This table presents typical conditions for palladium- and nickel-catalyzed cyanation reactions based on literature for general aryl chlorides.

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgtheaic.org This methodology is particularly useful for cyanation reactions where an organic-soluble aryl halide needs to react with an inorganic, water-soluble cyanide salt like NaCN or KCN. crdeepjournal.org

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), which facilitates the transport of the cyanide anion (CN⁻) from the aqueous phase into the organic phase. theaic.orgtcichemicals.com

Mechanism : The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair (Q⁺CN⁻) that is soluble in the organic solvent.

Reaction : This soluble ion pair then reacts with the aryl halide (e.g., 1,4-dichloro-2,3-dimethylbenzene) in the organic phase.

Advantages : PTC offers several benefits, including the use of inexpensive reagents and solvents, milder reaction conditions, increased reaction rates, and simplified work-up procedures, making it an industrially attractive and environmentally benign method. crdeepjournal.orgtheaic.orgtcichemicals.comrsc.org

Multi-Step Synthetic Sequences from Precursors

Multi-step synthesis provides a more controlled, albeit longer, route to complex molecules like this compound. azom.comnih.govsyrris.jp This approach allows for the sequential introduction and modification of functional groups, often leading to higher purity and unambiguous regiochemistry.

A plausible multi-step pathway could start from a readily available precursor like 2,3-dimethylaniline (B142581).

Chlorination of 2,3-dimethylaniline : The amino group is a strongly activating, ortho-, para-director. Direct chlorination would likely yield 4-chloro-2,3-dimethylaniline. To control the reaction and prevent over-halogenation, the amino group is often first protected as an acetanilide.

Diazotization and Sandmeyer Reaction : The resulting 4-chloro-2,3-dimethylaniline can then be converted to the target benzonitrile.

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation : The diazonium salt is then treated with a copper(I) cyanide solution (Sandmeyer reaction) or KCN with a nickel catalyst to replace the diazonium group with a nitrile group, yielding this compound.

Another potential multi-step route involves the ammoxidation of a corresponding 4-chloro-2,3-dimethyltoluene. The ammoxidation process, which converts a methyl group on an aromatic ring directly to a nitrile group using ammonia (B1221849) and oxygen at high temperatures over a catalyst, is a major industrial method for producing benzonitriles. wikipedia.org This would involve the initial synthesis of 4-chloro-2,3-dimethyltoluene followed by the one-step conversion of the C1-methyl group to the nitrile.

Optimization of Synthetic Yields and Selectivity in this compound Production

Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound to ensure high yields of the desired product and simplify purification.

In the direct chlorination of 2,3-dimethylbenzonitrile (from section 2.2.2), the positions of the existing substituents dictate the outcome. The two methyl groups at positions 2 and 3 are activating, ortho-, para-directing groups. The cyano group at position 1 is a deactivating, meta-directing group.

The methyl group at C-2 directs incoming electrophiles to positions 4 and 6.

The methyl group at C-3 directs incoming electrophiles to positions 4, 5, and 1 (position 1 is already substituted).

The cyano group at C-1 directs incoming electrophiles to position 5.

The directing effects of the two activating methyl groups reinforce each other at the C-4 position. This strong activation, combined with potential steric hindrance at other positions, makes the C-4 position the most likely site for electrophilic chlorination. Therefore, the direct chlorination of 2,3-dimethylbenzonitrile is expected to yield the 4-chloro isomer as the major product.

For pathways starting from anilines or nitrobenzenes, the regioselectivity is controlled at an earlier stage. For example, in the preparation of 4-chloro-2,3-dimethylaniline, the chlorination of 2,3-dimethylaniline would be governed by the powerful ortho-, para-directing amino group, leading to substitution at the 4- or 6-position. Protecting the amino group may be necessary to control the reaction and achieve the desired 4-chloro isomer. guidechem.com

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For the Sandmeyer reaction , the choice of copper salt and ligands can significantly impact efficiency. While copper(I) cyanide is traditional, modern protocols may use a catalytic mixture of copper(I) and copper(II) salts or employ specific ligands like 1,10-phenanthroline (B135089) to enhance the reaction rate and yield. nih.gov The choice of solvent (e.g., acetonitrile, water) and careful control of temperature during diazotization (typically 0-5°C) and cyanation are critical to prevent decomposition of the diazonium salt and minimize side reactions. nih.gov

| Catalyst System | Solvent | Temperature | Reported Yield |

|---|---|---|---|

| CuCN (stoichiometric) | Water/Toluene | 50-70°C | Moderate to Good |

| CuCl₂ (catalytic) / isoamyl nitrite | Acetonitrile | 65°C | Variable (10-69%) |

| PdCl₂ (catalytic) / Ag₂O | Acetonitrile | 55°C | Moderate (30-64%) |

| CuBr/CuBr₂ (catalytic) / phenanthroline | Acetonitrile | 20-25°C | Good to Excellent |

For electrophilic chlorination , the choice of Lewis acid catalyst (FeCl₃, AlCl₃, etc.) and solvent can affect the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane (B109758) are often used. google.com Temperature control is important to prevent over-chlorination, which would lead to dichlorinated byproducts.

Cost and Availability of Raw Materials: Industrial production favors routes that utilize inexpensive and readily available starting materials. The ammoxidation of xylenes (B1142099), for example, is a common industrial method for producing benzonitriles because the feedstocks are derived from bulk petrochemicals. medcraveonline.commdpi.com

Process Safety: Reactions involving hazardous reagents or unstable intermediates require stringent safety protocols. The Sandmeyer reaction, for instance, involves diazonium salts which can be explosive if isolated or allowed to decompose uncontrollably. Industrial processes would perform this as a continuous flow or one-pot reaction to minimize the accumulation of this hazardous intermediate. nih.gov

Atom Economy and Waste Reduction: Modern chemical manufacturing emphasizes "green chemistry" principles. Processes are optimized to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. This includes recycling solvents and catalysts wherever possible.

Energy Efficiency: Reaction conditions are optimized to reduce energy consumption. This may involve using more active catalysts that allow for lower reaction temperatures and pressures, or designing integrated heat-exchange systems. mdpi.com

Downstream Processing: The ease of product isolation and purification is a major factor. A highly selective reaction that produces a clean product may be preferred over a higher-yielding but less selective one that requires extensive and costly purification steps. For example, a method that avoids isomeric byproducts significantly simplifies the final purification stages. epo.org

For this compound, an industrial process would likely favor either the Sandmeyer route starting from a readily synthesized aniline (B41778) or a direct chlorination/ammoxidation route from 2,3-xylene, depending on the relative costs and process efficiencies.

Advanced Reactivity and Mechanistic Investigations of 4 Chloro 2,3 Dimethylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 4-chloro-2,3-dimethylbenzonitrile, the cyano group serves as a powerful electron-withdrawing substituent, activating the chlorine atom at the para-position for substitution by various nucleophiles.

The activated nature of the C-Cl bond in this compound allows for reactions with a wide array of nucleophiles. These include oxygen, nitrogen, and carbon-based nucleophiles.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions. The reaction of this compound with various primary and secondary amines, often catalyzed by palladium complexes with specialized ligands, leads to the formation of N-substituted 2,3-dimethyl-4-aminobenzonitriles. The choice of ligand is crucial for achieving high yields and can include phosphine-based ligands or N-heterocyclic carbenes. For instance, reactions with N-alkyl anilines can produce the corresponding N-aryl-N-alkyl aminobenzonitrile derivatives. acs.org

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chloride to form ethers and phenols, respectively. The reaction with sodium methoxide (B1231860), for example, would yield 4-methoxy-2,3-dimethylbenzonitrile. These reactions often require heat and a polar aprotic solvent to proceed efficiently. d-nb.info

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, can also act as nucleophiles. d-nb.info These reactions, typically carried out in the presence of a strong base like sodium hydride, result in the formation of a new carbon-carbon bond at the C4 position. d-nb.info

The table below summarizes the outcomes of SNAr reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | N-methylaniline acs.org | N-Aryl-N-alkyl aminobenzonitrile |

| Alkoxide | Sodium methoxide d-nb.info | Aryl ether |

| Active Methylene Compound | Malononitrile d-nb.info | Aryl-substituted dinitrile |

The kinetics and thermodynamics of SNAr reactions on this compound are significantly influenced by the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): The cyano (-CN) group at the para-position to the chlorine atom is a strong electron-withdrawing group. It activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects. masterorganicchemistry.com The more electron-withdrawing groups present on the ring, the faster the reaction rate. masterorganicchemistry.com

Electron-Donating Groups (EDGs): The two methyl (-CH₃) groups at the ortho- and meta-positions relative to the chlorine have a dual effect. They are weakly electron-donating through induction and hyperconjugation, which slightly deactivates the ring towards nucleophilic attack compared to a non-methylated analogue. However, their steric bulk can also influence the approach of the nucleophile and the conformation of the transition state.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Therefore, the high electronegativity of the chlorine atom is more significant than the C-Cl bond strength, making it a good leaving group in this context. The general leaving group order in activated SNAr is F > Cl > Br > I. nih.gov

Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds.

The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel or cobalt-based catalysts, or chemical reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine, yielding (4-chloro-2,3-dimethylphenyl)methanamine. nih.gov Reductive amination protocols, which involve the in-situ formation and reduction of an imine, can also be employed to synthesize secondary or tertiary amines. organic-chemistry.orgmasterorganicchemistry.com

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that can be stopped at the intermediate imine stage, which is then hydrolyzed. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which, when used in controlled stoichiometric amounts and at low temperatures, can selectively produce 4-chloro-2,3-dimethylbenzaldehyde (B1648381). researchgate.net

The following table outlines the reduction products based on the type of reagent used.

| Reagent Type | Example Reagent(s) | Product |

| Strong Reducing Agent | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation nih.gov | (4-chloro-2,3-dimethylphenyl)methanamine |

| Controlled Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) researchgate.net | 4-chloro-2,3-dimethylbenzaldehyde |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, both of which typically require heating. libretexts.org

Acid Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, results in the formation of 4-chloro-2,3-dimethylbenzoic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.com

Alkaline Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, initially produces the sodium salt of the carboxylic acid (sodium 4-chloro-2,3-dimethylbenzoate) and ammonia (B1221849). libretexts.orgyoutube.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-chloro-2,3-dimethylbenzoic acid. libretexts.org Microwave irradiation has been shown to accelerate the hydrolysis of nitriles in the presence of alkalis. researchgate.net

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or dienophile to form heterocyclic compounds. nih.gov

[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles. For example, the reaction with an azide, often catalyzed by a Lewis acid, would yield a tetrazole derivative. The reaction with a nitrile oxide would produce a 1,2,4-oxadiazole. These reactions are a powerful tool for synthesizing highly functionalized heterocyclic systems. nih.govmdpi.com

Nitrile Sulfide Cycloaddition: Nitrile sulfides, generated in situ, can also undergo cycloaddition with the nitrile group, although they more commonly react with other dipolarophiles present in the reaction mixture. researchgate.net

These cycloaddition reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Electrophilic Reactions on the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic substitution, a fundamental class of reactions in organic chemistry. byjus.com The outcome of these reactions is dictated by the electronic and steric influences of the four substituents already present on the benzene (B151609) ring. The two methyl groups (-CH₃) are activating and ortho-, para-directing, while the chloro (-Cl) and cyano (-CN) groups are deactivating. uci.edu Specifically, the chloro group is ortho-, para-directing, and the cyano group is meta-directing. uci.edu This complex interplay of directing effects governs the regioselectivity of incoming electrophiles.

Halogenation Studies for Further Functionalization

Halogenation introduces a halogen atom onto the aromatic ring and is a key method for further functionalization. byjus.com In this compound, the potential sites for electrophilic attack are the C5 and C6 positions. The directing effects of the existing substituents on these positions are summarized below.

Interactive Data Table: Directing Effects of Substituents for Electrophilic Halogenation

| Substituent (Position) | Effect on Ring | Directing Influence | Preferred Position(s) |

| Cyano (-CN at C1) | Deactivating | Meta | C5 |

| Methyl (-CH₃ at C2) | Activating | Ortho, Para | C6 |

| Methyl (-CH₃ at C3) | Activating | Ortho, Para | C5 |

| Chloro (-Cl at C4) | Deactivating | Ortho, Para | C6 |

Based on this analysis, both C5 and C6 are activated by a combination of substituents. Position C5 is targeted by the C3-methyl and C1-cyano groups, while position C6 is targeted by the C2-methyl and C4-chloro groups. Consequently, halogenation is expected to yield a mixture of 5-halo and 6-halo-4-chloro-2,3-dimethylbenzonitrile. The exact product ratio would depend on the specific halogenating agent and reaction conditions used.

Nitration Reactions and Formation of Nitrocyclohexadienyl Adducts

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com It typically proceeds through the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is often generated from a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com The nitronium ion attacks the electron-rich benzene ring, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or, more specifically, a nitrocyclohexadienyl adduct. researchgate.neturi.edu

In the case of highly substituted rings like this compound, the attack can sometimes occur at a position already bearing a substituent, a process known as ipso-attack. Research on the nitration of similar polysubstituted aromatic compounds, such as p-xylene (B151628) and p-ethyltoluene, has demonstrated the formation of such nitrocyclohexadienyl adducts as key intermediates. researchgate.net

The nitrocyclohexadienyl adduct is a transient species that seeks to restore the stability of the aromatic system. researchgate.net The most direct pathway to achieve this is through the loss of a proton (H⁺) from the carbon atom that was attacked by the nitronium ion, a process called rearomatization. masterorganicchemistry.com

However, other pathways are possible, especially following an ipso-attack. The adduct can undergo isomerization where the nitro group migrates to an adjacent carbon. researchgate.net Studies on related compounds have shown that these adducts can also be trapped by nucleophiles or undergo elimination of the ipso substituent. The ultimate product distribution depends heavily on the reaction conditions, such as acidity and the nature of the solvent, which influence the fate of the key nitrocyclohexadienyl cation intermediate. researchgate.net

Reactivity of Methyl Substituents

The two methyl groups of this compound are located at benzylic positions, which confers upon them unique reactivity distinct from the aromatic ring itself. The C-H bonds at these positions are weaker than aromatic C-H bonds, making them susceptible to oxidation and halogenation. worktribe.com

Selective Oxidation Reactions of Benzylic Methyl Groups

Benzylic methyl groups can be oxidized to form aldehydes, carboxylic acids, or ketones. mdpi.com The selective oxidation of one methyl group over another in a molecule like this compound presents a significant synthetic challenge.

Strong Oxidation: Powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the non-selective oxidation of both methyl groups to form 4-chloro-1-cyanobenzene-2,3-dicarboxylic acid. organic-chemistry.org

Selective Oxidation: Achieving selective mono-oxidation requires more nuanced approaches. Systems using catalysts like ruthenium with a phase transfer agent have been shown to selectively oxidize one methyl group in various xylenes (B1142099). electronicsandbooks.com For substrates with electron-withdrawing groups, such as the nitrile group in this compound, the methyl group meta to the substituent is often selectively oxidized. electronicsandbooks.com This suggests that the methyl group at the C3 position might be preferentially oxidized over the one at C2. Other modern methods utilize catalysts based on molybdenum, iron, or copper, often with environmentally benign oxidants like hydrogen peroxide or molecular oxygen, to achieve controlled benzylic oxidation. mdpi.comorganic-chemistry.orgrsc.org

Interactive Data Table: Potential Oxidation Reactions and Reagents

| Reagent(s) | Potential Product(s) | Selectivity Notes |

| KMnO₄ or CrO₃ | 4-Chloro-1-cyanobenzene-2,3-dicarboxylic acid | Strong, generally non-selective oxidation of both methyl groups. organic-chemistry.org |

| RuCl₃ / NaOCl / Phase Transfer Catalyst | 4-Chloro-3-formyl-2-methylbenzonitrile or 4-Chloro-2-formyl-3-methylbenzonitrile | Can achieve selective mono-oxidation on xylenes. electronicsandbooks.com |

| Molybdenum-based catalysts / H₂O₂ | Corresponding value-added carbonyls | Controlled and selective oxidation. organic-chemistry.org |

| Fe(NO₃)₃ / N-hydroxyimide / O₂ | Phenyl ketones | Effective for substrates with electron-withdrawing groups. rsc.org |

Halogenation at Benzylic Positions

The hydrogen atoms of the benzylic methyl groups can be replaced by halogens via a free-radical mechanism. This reaction is typically initiated by UV light or a chemical radical initiator. N-Bromosuccinimide (NBS) is a standard reagent for the specific purpose of brominating benzylic positions. sciforum.net

The reaction proceeds through the formation of a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. In this compound, two potential radicals can be formed, one at the C2-methyl and another at the C3-methyl position. The relative stability of these radicals will dictate the major product. The electron-withdrawing nitrile group at C1 would likely have a greater destabilizing influence on a radical at the adjacent C2 position compared to the more distant C3 position. Therefore, halogenation may occur preferentially at the 3-methyl group. The resulting benzylic halides are valuable synthetic intermediates. Recent methods have explored using tetrachlorosilane (B154696) with NBS to achieve benzylic bromination at room temperature without harsh solvents like carbon tetrachloride. sciforum.net

Metal-Mediated Transformations and Catalysis in Benzonitrile (B105546) Chemistry

The presence of both a nitrile group and a halogen on the aromatic ring of this compound makes it a versatile substrate for a variety of metal-catalyzed reactions. These transformations allow for the selective functionalization of the molecule at different positions, leading to the synthesis of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Kumada, Stille)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the chloro substituent serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. youtube.comyoutube.comyoutube.com While specific examples with this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of other halo-benzonitriles is well-established. For instance, various palladium catalysts, often with specialized ligands, are effective in coupling arylboronic acids with chlorobenzonitriles. rsc.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, base, and solvent. researchgate.net

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgyoutube.com This method is one of the earliest developed cross-coupling reactions. wikipedia.org The reaction of an aryl Grignard reagent with this compound would be expected to proceed via a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov Nickel catalysts are often favored for their reactivity with less reactive aryl chlorides. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. libretexts.orgwikipedia.orgyoutube.com A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. wikipedia.orgjk-sci.com The mechanism follows the general cross-coupling pathway. wikipedia.org The reaction can be applied to a wide range of aryl halides, including chlorides, though iodides and bromides are generally more reactive. wikipedia.orgnih.gov

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄) | Boronic acids/esters | Mild reaction conditions, commercially available reagents, environmentally benign byproducts. youtube.comyoutube.com |

| Kumada | Nickel or Palladium complexes | Grignard reagents | High reactivity, useful for less reactive chlorides. organic-chemistry.orgwikipedia.org |

| Stille | Palladium complexes | Organostannanes | High functional group tolerance, stable organometallic reagents. libretexts.orgwikipedia.orgjk-sci.com |

Hydride Reductions of Benzonitriles via Organometallic Intermediates

The reduction of the nitrile group offers a pathway to amines, which are valuable building blocks in medicinal and materials chemistry. Recent research has focused on understanding the detailed mechanisms of these reductions, particularly those involving organometallic intermediates.

The reduction of benzonitriles can proceed through the formation of metal-azavinylidene (or metal-imido) complexes. Studies on osmium-hydride complexes have shown that the coordination of a benzonitrile to the metal center can lead to the formation of an azavinylidene derivative. organic-chemistry.orglibretexts.org Computational analyses of these osmium-azavinylidene intermediates reveal a distinct electronic structure where the nitrogen atom is strongly nucleophilic, and one of the hydride ligands attached to the metal is electrophilic. organic-chemistry.orglibretexts.org This electronic arrangement is a result of the donor-acceptor nature of the osmium-azavinylidene bond. organic-chemistry.orglibretexts.org The nucleophilic character of the nitrogen atom and the electrophilic nature of a hydride are crucial for the subsequent steps in the reduction process.

Despite the presence of both nucleophilic and electrophilic centers within the same metal-azavinylidene complex, the direct migration of the electrophilic hydride to the nucleophilic nitrogen atom can be kinetically hindered. organic-chemistry.orglibretexts.org Research has demonstrated that the presence of water can significantly lower the activation barrier for this hydride migration. organic-chemistry.orglibretexts.org Water acts as a proton shuttle, facilitating the transfer of the hydride to the nitrogen atom. This water-assisted mechanism highlights the critical role that co-catalysts or additives can play in promoting the reduction of the nitrile group. The resulting intermediate is a metal-amido species, which can then be further processed to yield the final amine product.

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. nih.gov This "frustration" allows the FLP to activate small molecules, including dihydrogen (H₂). nih.govwikipedia.org The heterolytic cleavage of H₂ by an FLP generates a proton and a hydride, which can then be used for reductions.

The application of FLPs in the catalytic hydrogenation of nitriles represents a metal-free approach to amine synthesis. wikipedia.org The proposed mechanism for the reduction of a benzonitrile, such as this compound, would involve the activation of H₂ by the FLP. The resulting proton would likely coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity. Subsequently, the hydride would attack the nitrile carbon, leading to the formation of an imine intermediate. A second hydrogenation step would then reduce the imine to the corresponding amine. wikipedia.org While the general concept is established, the specific mechanistic details and the influence of the benzonitrile's substituents on the reactivity are areas of ongoing investigation.

| Reduction Mechanism | Key Intermediate/System | Role of Key Species | Product Precursor |

| Hydride Reduction via Organometallic Intermediates | Metal-Azavinylidene Complex | Nucleophilic Nitrogen, Electrophilic Hydride | Metal-Amido Complex |

| Water-Assisted Hydride Migration | Water as Proton Shuttle | Lowers activation energy for hydride migration | Facilitates formation of Metal-Amido Complex |

| Frustrated Lewis Pair Reduction | Frustrated Lewis Pair (FLP) | Heterolytic cleavage of H₂ | Imine intermediate |

Sophisticated Spectroscopic Characterization of 4 Chloro 2,3 Dimethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment and connectivity of each atom, leading to a comprehensive structural map.

High-Field ¹H and ¹³C NMR for Detailed Structural Elucidation

High-field ¹H and ¹³C NMR spectroscopy are indispensable for the structural analysis of 4-Chloro-2,3-dimethylbenzonitrile. In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of the substitution on the benzene (B151609) ring. The methyl protons will appear as sharp singlets, with their chemical shifts influenced by their position relative to the chloro and nitrile groups.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shift of the nitrile carbon is particularly noteworthy, typically appearing in the downfield region around 120 ppm. youtube.com The carbons of the aromatic ring will have distinct signals based on their proximity to the electron-withdrawing chloro and nitrile groups and the electron-donating methyl groups. Quaternary carbons, those without any attached protons, often exhibit signals of lower intensity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.3-7.6 | 125-140 |

| Methyl CH₃ | 2.2-2.5 | 15-20 |

| Nitrile C≡N | - | ~118 |

| C-Cl | - | ~135 |

| C-CH₃ | - | 130-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR for Fluorinated Analogs and Mechanistic Studies

While not directly applicable to this compound itself, ¹⁹F NMR spectroscopy is a crucial technique for studying its fluorinated analogs. The fluorine nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to changes in the electronic environment. This makes ¹⁹F NMR an excellent probe for investigating reaction mechanisms and understanding the electronic effects of fluorine substitution on the benzonitrile (B105546) core.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the complex structure of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlations between different nuclei, revealing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This is invaluable for assigning the signals of the protonated carbons in the aromatic ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This powerful technique can be used to connect the methyl protons to the aromatic ring carbons and to confirm the position of the nitrile group relative to the other substituents. For instance, a correlation between the methyl protons and the nitrile carbon would definitively establish their proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Assignment of Characteristic Functional Group Frequencies (e.g., Nitrile Stretch, C-Cl Stretch)

The IR and Raman spectra of this compound are characterized by several key vibrational bands that are indicative of its functional groups.

Nitrile (C≡N) Stretch: The most prominent feature in the IR spectrum of a nitrile is the sharp and intense absorption corresponding to the C≡N stretching vibration. For aromatic nitriles like this compound, this peak typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹. orgchemboulder.com The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 2: Characteristic Infrared (IR) Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2220 |

| Carbon-Chlorine (C-Cl) | Stretch | 850 - 550 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2975 - 2850 |

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The aromatic ring of this compound gives rise to a series of complex vibrations. The C-H stretching vibrations of the aromatic protons are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a set of bands between 1600 and 1450 cm⁻¹. The pattern of these bands, along with the out-of-plane C-H bending vibrations that occur at lower frequencies, can provide valuable information about the substitution pattern on the benzene ring. For instance, the specific arrangement of substituents in this compound will result in a unique fingerprint in this region of the spectrum, allowing for its differentiation from other isomers. A study on 4-chloro-2-methyl benzonitrile showed that the C≡N stretching frequency has an 88% contribution from the C≡N stretching force constant and a 12% mixing with the C-CN stretching mode. ijtsrd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns that arise from the ionization process.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with a stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer.

This method is highly effective for:

Purity Assessment: A pure sample of this compound will ideally show a single peak in the gas chromatogram. The presence of additional peaks indicates impurities, which can then be identified by their respective mass spectra.

Identification: The mass spectrometer bombards the eluted compound with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular fingerprint. The parent peak, or molecular ion peak (M⁺), corresponds to the molecular weight of the compound. For this compound (C₈H₆ClN), the molecular ion would appear at an m/z corresponding to its molecular weight (approximately 151.6 g/mol ). The presence of chlorine is readily identified by a characteristic M+2 peak (at m/z ≈ 153.6) with an intensity about one-third that of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Table 2: Predicted Fragmentation Pattern for this compound in MS

| m/z Value (Predicted) | Identity of Fragment | Description |

|---|---|---|

| 151/153 | [C₈H₆ClN]⁺ | Molecular ion peak (M⁺ and M+2), showing the isotopic pattern for chlorine. |

| 136/138 | [C₇H₃ClN]⁺ | Loss of a methyl group (-CH₃). |

| 116 | [C₈H₆N]⁺ | Loss of the chlorine atom (-Cl). |

While conventional MS measures mass-to-charge ratios to the nearest integer (nominal mass), High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's exact molecular formula.

For this compound, many combinations of atoms could theoretically result in a nominal mass of 151. However, only the correct elemental composition (C₈H₆ClN) will match the exact mass determined by HRMS. This technique is therefore definitive for confirming the chemical formula of a newly synthesized compound or identifying an unknown analyte. Calculations based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N) provide a precise theoretical mass that can be experimentally verified.

Table 3: Nominal vs. Exact Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆³⁵ClN |

| Nominal Mass | 151 |

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy, particularly UV-Visible spectroscopy, investigates the electronic structure of molecules by probing the transitions of electrons from their ground state to higher energy excited states upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of this compound is determined by the presence of chromophores—functional groups that absorb light in the UV-Vis range. The primary chromophore in this molecule is the substituted benzene ring, which contains a conjugated π-electron system. The absorption of UV radiation excites these electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals.

The main electronic transitions expected for this molecule are:

π → π Transitions:* These are high-intensity absorptions characteristic of the aromatic ring. The substitution on the benzene ring—including the two methyl groups, the chlorine atom, and the nitrile group—influences the energy of these transitions. The extent of conjugation and the presence of auxochromes (substituents with non-bonding electrons like -Cl) can shift the absorption maximum (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

n → π Transitions:* A lower-intensity absorption may also be possible due to the excitation of a non-bonding electron from the nitrogen atom of the nitrile group to a π* orbital of the C≡N bond. These transitions are often observed as a shoulder on the main π → π* absorption band.

The solvent used for the analysis can also affect the spectrum, as polar solvents can stabilize the ground or excited states differently, leading to shifts in λ_max.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Chromophore |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | High (ε = 1,000 - 10,000 L mol⁻¹ cm⁻¹) | Substituted Benzene Ring |

While UV-Vis spectroscopy identifies the energy of excited states, it does not provide information about their lifetimes or how they decay. Time-resolved spectroscopic techniques are employed to study these dynamic processes, which occur on timescales ranging from femtoseconds to milliseconds.

In a typical experiment (e.g., transient absorption spectroscopy), a short, intense laser pulse (the "pump") excites the molecule to a higher electronic state. A second, weaker laser pulse (the "probe") monitors the changes in absorption of the sample as a function of time after the initial excitation. This allows researchers to track the population of the excited state and identify the pathways by which it returns to the ground state, such as:

Fluorescence: Radiative decay from a singlet excited state.

Intersystem Crossing: Transition to a triplet excited state.

Phosphorescence: Radiative decay from a triplet state.

Non-radiative Decay: Internal conversion or vibrational relaxation, releasing energy as heat.

For this compound, these techniques could be used to measure the lifetime of its π* excited state and investigate how the chloro and methyl substituents influence the rates of intersystem crossing and other decay processes. Such studies are fundamental to understanding the photophysical properties of substituted benzonitriles.

Time-Resolved Spectroscopy (e.g., Time-Resolved Infrared, Transient Absorption Spectroscopy)

Investigations of Triplet States and Intramolecular Charge Transfer Processes

In many aromatic nitriles, photoexcitation leads to the formation of excited singlet states which can then undergo intersystem crossing to populate triplet states. These triplet states are often implicated in photochemical reactions and can be quenched by molecular oxygen. For related molecules, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), the relaxation from the initially excited S2 state can lead to the population of a lower-lying triplet state. google.com

A key feature of many substituted benzonitriles is the phenomenon of intramolecular charge transfer (ICT). Upon absorption of light, an electron can be redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the methyl groups act as weak electron donors, while the nitrile and chloro groups are electron-withdrawing. This arrangement facilitates a charge transfer character in the excited state.

The ICT process is often associated with a conformational change, such as the twisting of a substituent group relative to the aromatic ring, leading to a "twisted intramolecular charge transfer" (TICT) state. This process is highly dependent on the molecular structure and the electronic nature of the substituents. For instance, in DMABN, the twisting of the dimethylamino group is crucial for the formation of the highly polar TICT state. google.com While the methyl groups in this compound are not as strong donors as a dimethylamino group, the potential for ICT, possibly involving more subtle changes in geometry, remains a key area for spectroscopic investigation.

Spectroscopic Analysis of Charge Transfer Complexes

Beyond intramolecular processes, this compound can also participate in the formation of intermolecular charge transfer complexes with suitable electron-donating or electron-accepting molecules. In such a complex, this compound could act as either the electron acceptor, owing to its nitrile and chloro substituents, or as a weak electron donor due to the methyl groups and the aromatic ring.

The formation of these complexes is typically characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorption of the individual components. This band corresponds to the energy required to transfer an electron from the donor to the acceptor within the complex.

Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are crucial for identifying and characterizing these charge transfer complexes. The position and intensity of the charge transfer band can provide information about the strength of the interaction and the electronic properties of the donor and acceptor molecules. A study on 2-amino-4-chlorobenzonitrile, a related compound, highlighted its capability to both donate and accept electrons, suggesting that benzonitrile derivatives can be versatile in forming such complexes.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2,3 Dimethylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable without a significant loss of accuracy. mdpi.com

For 4-Chloro-2,3-dimethylbenzonitrile, DFT calculations are used to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process, called geometry optimization, finds the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. arcjournals.org Common DFT methods, such as B3LYP, are paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.netnih.gov The output provides precise information on bond lengths, bond angles, and dihedral (torsion) angles. nih.gov These theoretical parameters serve as a crucial benchmark and can be compared with experimental data if available. The total electronic energy calculated for this optimized geometry is a key indicator of the molecule's thermodynamic stability.

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Cl Bond Length | The distance between the Carbon atom of the benzene (B151609) ring and the Chlorine atom. | ~1.74 Å |

| C-C≡N Bond Length | The distance of the triple bond in the nitrile group. | ~1.15 Å |

| C-CN Bond Length | The distance between the benzene ring and the nitrile carbon. | ~1.45 Å |

| C-CH3 Bond Length | The distance between a ring carbon and a methyl group carbon. | ~1.51 Å |

| C-C-C Bond Angle (Ring) | The internal angles of the benzene ring. | ~120° |

| C-C-Cl Bond Angle | The angle formed by two ring carbons and the chlorine atom. | ~119° |

| C-C-CN Bond Angle | The angle formed by two ring carbons and the nitrile carbon. | ~121° |

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which is invaluable for structure elucidation and characterization.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. The resulting vibrational frequencies correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation and basis set limitations. To improve agreement with experimental data, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=C ring stretching, or C≡N stretching. nih.gov

| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene ring. mdpi.com |

| C-H Stretch (Methyl) | 3000-2900 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C≡N Stretch | ~2230 | Stretching of the carbon-nitrogen triple bond in the nitrile group. |

| C=C Stretch (Ring) | 1600-1450 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. mdpi.com |

| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond. |

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. nih.gov Quantum mechanical methods, particularly DFT, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). idc-online.com These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers. mdpi.com

For this compound, the key parameters are the torsion angles that define the orientation of the methyl groups' hydrogen atoms relative to the benzene ring. DFT calculations can be used to map the potential energy surface by systematically rotating these groups. This allows for the identification of the lowest-energy conformer (the global minimum) and any other stable conformers (local minima), as well as the energy barriers to rotation between them. The optimized ground state geometry will reflect the most stable conformation, providing specific values for these critical torsion angles.

| Torsion Angle | Description | Typical Calculated Value (for lowest energy conformer) |

|---|---|---|

| C(3)-C(2)-C(methyl)-H | Rotation of the methyl group at position 2 relative to the ring. | ~60° or ~180° |

| C(2)-C(3)-C(methyl)-H | Rotation of the methyl group at position 3 relative to the ring. | ~60° or ~180° |

| C(2)-C(1)-C(nitrile)-N | Planarity of the nitrile group with the ring. | ~0° or ~180° |

Note: The exact torsion angles depend on steric interactions between the adjacent methyl groups and other substituents.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. youtube.com This approach is fundamental to understanding chemical bonding and reactivity. The combination of atomic orbitals forms both lower-energy bonding MOs and higher-energy anti-bonding MOs. youtube.comyoutube.com

Frontier Molecular Orbital (FMO) theory simplifies the reactivity picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors derived from Conceptual DFT can be calculated to quantify a molecule's reactivity. mdpi.com These global indices provide a quantitative measure of electrophilic and nucleophilic character.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to a change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability of a molecule to donate electrons, referenced against tetracyanoethylene (B109619) (TCE). mdpi.com |

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the chlorine atom, indicating these are sites of high electron density and potential nucleophilic character.

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. Their feasibility and stereochemistry are governed by the principle of the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. libretexts.orgwikipedia.org FMO theory provides a more intuitive way to apply these rules by examining the symmetry of the HOMO of one reactant and the LUMO of the other. princeton.edu

For a reaction to be "symmetry-allowed," the interacting frontier orbitals must overlap in a constructive (in-phase) manner. princeton.edu This depends on the reaction type (e.g., cycloaddition, electrocyclic reaction) and whether it is initiated by heat (thermal conditions) or light (photochemical conditions).

While this compound may not be a typical substrate for pericyclic reactions, computational chemistry can be used to predict its behavior if it were to participate in one. For example:

[4+2] Cycloaddition (Diels-Alder type): If the substituted benzene ring were forced to act as a diene component, its HOMO symmetry would be analyzed to predict whether a thermal reaction with a dienophile is allowed. The substituents (Cl, CH₃, CN) would influence the energy and coefficients of the frontier orbitals but not their fundamental symmetry.

[2+2] Cycloaddition: The nitrile group's π system could potentially undergo a cycloaddition with an alkene. The Woodward-Hoffmann rules predict that thermal [2s+2s] cycloadditions are symmetry-forbidden, while photochemical ones are allowed. ox.ac.ukimperial.ac.uk Computational analysis of the frontier orbitals of the nitrile group and the alkene would confirm this prediction.

In all cases, theoretical modeling would involve identifying the relevant frontier orbitals, visualizing their symmetry, and analyzing their interaction in the transition state to determine if the reaction pathway is symmetry-allowed or forbidden. ox.ac.uk

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools to unravel the intricate steps of chemical reactions, offering insights into the energy landscapes that govern them. For a molecule like this compound, these methods can predict reaction pathways, identify intermediate structures, and calculate the energy barriers that determine reaction rates.

Construction of Potential Energy Surfaces and Reaction Energy Profiles

A cornerstone of mechanistic studies is the construction of a Potential Energy Surface (PES), which represents the energy of a molecular system as a function of its geometry. From a computational standpoint, a chemical reaction can be visualized as a trajectory across this surface, moving from reactant valleys to product valleys through mountain passes, which represent transition states.

To elucidate a reaction mechanism involving this compound, researchers would first identify the reactants and products. Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of these species are optimized to find their lowest energy structures on the PES. Subsequently, computational algorithms are used to locate the transition state (TS) connecting them. Methods like Quadratic Synchronous Transit (QST2) or the Berny optimization algorithm are employed to find this first-order saddle point on the PES. joaquinbarroso.com A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breakage). joaquinbarroso.com

Integration of Implicit and Explicit Solvent Models in Computational Studies

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models must account for these effects. Two primary approaches are used:

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. acs.org This approach creates a cavity in the dielectric continuum that is shaped like the solute molecule, and the electrostatic interaction between the solute's charge distribution and the continuum is calculated. This method is computationally efficient and provides a good approximation of bulk solvent effects. acs.org

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the study of specific, direct interactions like hydrogen bonding between the solute and the solvent. acs.org While more computationally demanding, this model provides a more detailed and physically realistic picture of the solvation shell immediately surrounding the molecule. acs.org

A hybrid approach is often employed where the first solvation shell is modeled explicitly, and the bulk solvent is treated with an implicit model. For a study on this compound, this would allow for the accurate modeling of specific interactions with solvent molecules while maintaining computational feasibility.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules interact with each other governs the properties of materials in the condensed phase, influencing everything from crystal packing to biological activity. For this compound, several key non-covalent interactions can be computationally investigated.

Assessment of Hydrogen Bonding Propensities (C-H...O, C-H...N)

While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H...N and C-H...O hydrogen bonds. The aromatic and methyl C-H groups can act as weak donors, while the nitrogen atom of the nitrile group is a potential acceptor. Computational methods can quantify the strength and geometry of these interactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these bonds. nih.gov QTAIM analysis can identify bond critical points between the interacting atoms, and the electron density at these points provides an estimate of bond strength. NBO analysis can reveal the charge transfer from the acceptor's lone pair to the donor's antibonding orbital, quantifying the interaction energy. nih.gov

Exploration of Halogen Bonding Interactions (C-X...N, C-X...X)

Halogen bonding is a highly directional non-covalent interaction where a halogen atom (X) acts as a Lewis acid, interacting with a Lewis base. acs.org The chlorine atom in this compound can participate in such interactions. This phenomenon is explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl covalent bond. foragerone.com

Computational studies on similar molecules, such as 4-halobenzonitriles, have shown that the nitrile nitrogen is an effective halogen bond acceptor, leading to strong and linear C-X...N interactions that can dictate crystal packing. acs.org Theoretical calculations would be used to map the electrostatic potential surface of this compound to visualize the σ-hole on the chlorine atom. The interaction energy between the chlorine and a Lewis base (like the nitrogen of another nitrile) can be calculated to determine the strength of the halogen bond. These interactions are tunable, with their strength depending on the halogen and the electron-withdrawing nature of the molecule it is attached to. acs.org

π-π Stacking Interactions in Molecular Aggregates

The aromatic ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of molecular aggregates and crystal structures. These interactions arise from a combination of electrostatic and dispersion forces between aromatic rings.

Computational studies on benzene derivatives show that stacked geometries are often offset, with parallel-displaced or T-shaped arrangements being more stable than a perfectly face-to-face orientation. banglajol.infochemrxiv.org This preference is driven by a balance between attractive dispersion forces and Pauli repulsion. chemrxiv.org For substituted benzenes like benzonitrile (B105546) and chlorobenzene, computational analyses have determined the optimal distances and interaction energies for various stacking configurations. banglajol.info A theoretical study on this compound would involve calculating the potential energy curves for different dimer configurations (e.g., parallel-displaced, T-shaped) to identify the most stable arrangement and its corresponding interaction energy.

Solid State Chemistry, Crystal Engineering, and Crystallography of 4 Chloro 2,3 Dimethylbenzonitrile

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the three-dimensional structure of crystalline materials at an atomic level. While specific SC-XRD data for 4-chloro-2,3-dimethylbenzonitrile is not publicly available, we can predict its molecular and supramolecular features based on studies of analogous compounds.

Determination of Molecular Conformation and Bond Angles in the Solid State

The molecular conformation of this compound in the solid state is expected to be largely planar, with the nitrile and methyl groups lying in or close to the plane of the benzene (B151609) ring. The inherent rigidity of the aromatic system and the sp-hybridization of the nitrile carbon would enforce this planarity.

Minor deviations from ideal geometries are anticipated due to steric hindrance between the adjacent methyl groups at positions 2 and 3, and between the methyl group at position 2 and the nitrile group. This could lead to slight out-of-plane bending of these substituents. The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the electronic effects of the chloro, methyl, and nitrile substituents. For instance, in the related compound 4-chloro-N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) benzene rings is a significant 95.0 (1)°.

Table 1: Predicted Bond Geometries in this compound

| Parameter | Predicted Value/Range | Rationale |

| C-C (aromatic) | ~1.39 Å | Typical aromatic bond length |

| C-Cl | ~1.74 Å | Standard C-Cl bond length on an aromatic ring |

| C-CN | ~1.45 Å | Single bond between aromatic carbon and nitrile carbon |

| C≡N | ~1.15 Å | Triple bond of the nitrile group |

| C-CH₃ | ~1.51 Å | Single bond between aromatic carbon and methyl carbon |

| C-C-C (ring) | 118-122° | Deviations from 120° due to substituent effects |

| Cl-C-C | ~119-121° | Influence of the chlorine atom |

| N≡C-C | ~178-180° | Near-linear geometry of the nitrile group |

Note: These are predicted values based on standard bond lengths and angles from similar structures. Actual values would require experimental determination.

Analysis of Crystal Packing Motifs and Supramolecular Synthons

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions that form recognizable patterns known as supramolecular synthons. For this compound, several key synthons are anticipated to direct the crystal packing.

Supramolecular synthons are structural units within supermolecules which can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of this compound, the nitrile group and the chloro substituent are expected to be key players in forming such synthons.

Identification and Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The primary intermolecular interactions expected to be present in the crystal structure of this compound include:

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the nitrile group (C-Cl···N≡C). This type of interaction is a powerful tool in crystal engineering for constructing robust supramolecular assemblies.